5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a compound belonging to the class of oxadiazolo-pyrazines. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The presence of the oxadiazole and pyrazine rings in the structure imparts interesting electronic and photophysical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with an appropriate cyclohexylphenyl derivative. One common method is the one-step amide condensation reaction using oxalic acid . The reaction is carried out under reflux conditions in anhydrous ethyl acetate, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and pyrazine rings, using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium hexacyanoferrate(III), lead tetraacetate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a mitochondrial uncoupling agent, it disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation . The compound’s electron-withdrawing properties also play a crucial role in its applications in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxadiazole ring.
Quinoxaline Derivatives: These compounds have a similar pyrazine ring but differ in the substituents and electronic properties.
Uniqueness
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific combination of the cyclohexylphenyl group and the oxadiazolo-pyrazine scaffold. This combination imparts distinct electronic and photophysical properties, making it suitable for various advanced applications in materials science and medicine .
Eigenschaften
Molekularformel |
C16H16N4O |
---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
5-(4-cyclohexylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C16H16N4O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-17-15-16(18-14)20-21-19-15/h6-11H,1-5H2 |
InChI-Schlüssel |
WCHQLPPTQDPOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=NON=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.